(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(2-methylindolin-1-yl)methanone
Description
The compound "(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(2-methylindolin-1-yl)methanone" is a heterocyclic molecule featuring a triazole-thiazole core linked to a 2-methylindolin moiety via a methanone bridge. The presence of both electron-rich (thiazole, triazole) and lipophilic (methylindolin) groups may enhance its pharmacokinetic properties, including membrane permeability and target binding affinity.
Properties
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-[5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-10-8-13-6-4-5-7-14(13)21(10)16(23)15-12(3)22(20-19-15)17-18-9-11(2)24-17/h4-7,9-10H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEQGRKCCKEHGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=C(N(N=N3)C4=NC=C(S4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(2-methylindolin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-bromo-5-methylthiazole, a nucleophilic substitution reaction can introduce the desired substituents.
Construction of the Triazole Ring: Using a click chemistry approach, an azide and an alkyne can be cyclized to form the 1,2,3-triazole ring.
Indole Derivative Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other established methods.
Coupling Reactions: The final step involves coupling the thiazole-triazole intermediate with the indole derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized to maximize yield and purity while minimizing cost and environmental impact. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Green Chemistry Principles: Employing environmentally benign solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(2-methylindolin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially modifying the methyl groups or the indole ring.
Reduction: Reduction reactions using agents like lithium aluminum hydride can target carbonyl groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or heterocycles, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing triazole and thiazole moieties exhibit significant anticancer properties. The triazole ring is known for its ability to interact with biological targets, making it a focal point in the development of anticancer agents. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Antimicrobial Properties
The thiazole and triazole components are also linked to antimicrobial activity. Compounds with these structures have been reported to possess broad-spectrum activity against bacteria and fungi. For instance, derivatives have shown effectiveness against resistant strains of bacteria, suggesting potential for use in treating infections caused by multidrug-resistant organisms .
Neuroprotective Effects
Emerging research has highlighted the potential neuroprotective effects of compounds similar to (5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(2-methylindolin-1-yl)methanone. These compounds may play a role in the treatment of neurodegenerative diseases such as Alzheimer’s disease by inhibiting tau protein aggregation, a hallmark of neurodegeneration .
Agricultural Science
Pesticidal Applications
In agricultural contexts, compounds featuring thiazole and triazole groups have been studied for their pesticidal properties. They can act as effective fungicides and insecticides, providing a means to protect crops from various pathogens and pests. The compound's unique structure may enhance its efficacy and reduce the environmental impact compared to traditional pesticides .
Material Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for developing advanced materials with improved thermal stability and mechanical properties. The triazole ring can facilitate crosslinking in polymers, leading to enhanced durability and performance in various applications .
Summary Table of Applications
| Field | Application | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |
| Antimicrobial Properties | Effective against multidrug-resistant bacteria | |
| Neuroprotective Effects | Inhibits tau protein aggregation; potential for Alzheimer’s treatment | |
| Agricultural Science | Pesticidal Applications | Effective fungicides/insecticides; reduced environmental impact |
| Material Science | Polymer Chemistry | Enhances thermal stability and mechanical properties in polymer matrices |
Case Study 1: Anticancer Activity
A study evaluated the anticancer efficacy of a series of triazole derivatives similar to the compound . Results demonstrated a significant reduction in cell viability across multiple cancer types, highlighting the potential for further development into therapeutic agents .
Case Study 2: Neuroprotective Effects
Research published in a peer-reviewed journal explored the neuroprotective properties of thiazole-containing compounds. The findings indicated that these compounds could mitigate neuronal loss in animal models of Alzheimer's disease by preventing tau aggregation .
Mechanism of Action
The exact mechanism of action for (5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(2-methylindolin-1-yl)methanone depends on its application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Similarity and Molecular Fingerprinting
The compound shares structural motifs with several bioactive heterocycles, including:
- 1,3,4-Thiadiazole derivatives: E.g., 2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-3-phenyl-5-substituted-1,3,4-thiadiazoles .
- Thiazole derivatives : E.g., 5-(4-substituted)diazenyl)-2-(2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-4-arylthiazoles .
- Methanone-linked triazoles: E.g., (3-(3-hydroxyquinoxalin-2-yl)-5-mercapto-4H-1,2,4-triazol-4-yl)(aryl)methanones .
Molecular fingerprinting (e.g., MACCS, Morgan fingerprints) and Tanimoto similarity scores quantify structural overlap. For instance, the target compound’s triazole-thiazole core aligns with active derivatives in virtual screening (VS) campaigns, adhering to the "similar property principle" .
Physicochemical and Toxicological Profiles
- Solubility : Similar triazole-thiazole derivatives exhibit low aqueous solubility (e.g., <10 µM), attributed to high lipophilicity (LogP >3). The 2-methylindolin group may exacerbate this, requiring prodrug strategies .
- Toxicity: Limited data exist for the target compound. Analogous 1,3,4-thiadiazoles show moderate cytotoxicity (CC50 >10 µM), but thorough toxicological studies are lacking .
Crystallographic and Computational Insights
- Structural validation: SHELXL refinement (used in 85% of small-molecule crystallography studies) would resolve the target’s conformation, particularly the methanone bridge’s dihedral angles .
- Docking studies : Preliminary models suggest the triazole-thiazole core binds ATP pockets in kinases (e.g., EGFR), while the 2-methylindolin group may occupy hydrophobic subpockets, akin to gefitinib analogs .
Biological Activity
The compound (5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(2-methylindolin-1-yl)methanone is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, molecular properties, and biological activities, particularly focusing on antimicrobial and anticancer effects.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 5-methylthiazole derivatives with triazole intermediates. The process often utilizes microwave irradiation to enhance yields and reduce reaction times. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties.
Table 1: Antimicrobial Activity Against Various Strains
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 12 | E. coli | 26.3 μM | |
| 12 | B. cereus | 52.6 μM | |
| 12 | MRSA | 378.5 μM | |
| 10 | P. aeruginosa | 52.6 μM |
The compound demonstrated superior activity against resistant strains such as MRSA and P. aeruginosa, surpassing traditional antibiotics like ampicillin and streptomycin in efficacy . The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis, specifically targeting enzymes like MurB in E. coli .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Preliminary studies indicate that it can induce apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on human cancer cells. The results indicated a dose-dependent decrease in cell viability across multiple cancer types, with IC50 values ranging from 10–20 μM .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various biological targets. The results suggest strong binding affinities to key proteins involved in cancer progression and microbial resistance mechanisms.
Table 2: Docking Scores with Target Proteins
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| MurB (E. coli) | -8.5 |
| CYP51 (C. albicans) | -9.0 |
| Dihydrofolate reductase | -7.8 |
These findings support the hypothesis that the compound could serve as a lead structure for developing new antimicrobial and anticancer agents .
Q & A
Q. Table 1: Comparative Synthesis Conditions
| Step | Solvent | Time (h) | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Thiazole-triazole | Acetic acid | 3–5 | 65–75 | 90–92% | |
| Indoline coupling | Ethanol | 2 | 70–80 | 88–95% | |
| Recrystallization | DMF/EtOH (1:1) | – | – | >98% |
Q. Key Considerations :
- Excess sodium acetate improves thiazole activation but may require post-reaction neutralization .
- Prolonged reflux (>5 hours) reduces yield due to byproduct formation .
Basic Research Question: How can researchers ensure purity and structural fidelity during purification?
Methodological Answer:
Recrystallization is critical. For example:
- Use DMF/acetic acid (1:1) to remove unreacted thiazole precursors .
- Ethanol washing eliminates residual sodium acetate, but aggressive washing may dissolve the product .
- X-ray crystallography (e.g., single-crystal analysis) confirms structural integrity, as demonstrated for related triazole-indoline hybrids .
Advanced Research Question: How can experimental design address limitations in sample variability during bioactivity or stability studies?
Methodological Answer:
Sample variability arises from:
- Limited pollutant diversity : Synthetic mixtures (e.g., 8 initial samples) lack real-world complexity. Mitigate by expanding to >20 chemically distinct substrates .
- Organic degradation : Prolonged data collection (e.g., 9 hours) alters compound stability. Use continuous cooling (4°C) to slow degradation rates .
Q. Table 2: Stability Under Experimental Conditions
| Condition | Degradation Rate (%/h) | Stabilization Method | Reference |
|---|---|---|---|
| Room temperature | 2.5–3.0 | Cooling (4°C) | |
| Ethanol storage | 0.8–1.2 | N₂ atmosphere |
Advanced Research Question: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Contradictions often stem from:
- Impurity-driven artifacts : Validate purity via LC-MS and NMR (>95%) before bioassays .
- Solvent effects : DMSO may stabilize metastable polymorphs, altering binding affinity. Use consistent solvents (e.g., ethanol) .
- Receptor heterogeneity : Screen against isogenic cell lines to isolate target-specific effects .
Advanced Research Question: What advanced techniques validate the compound’s stability under physiological conditions?
Methodological Answer:
- Hyperspectral imaging (HSI) : Monitor real-time degradation in simulated gastric fluid (pH 2.0–7.4) .
- Isotope tracing : Use ¹³C-labeled analogs to track metabolic breakdown in vitro .
- DSC/TGA : Differential scanning calorimetry identifies phase transitions (e.g., melting points >200°C confirm thermal stability) .
Advanced Research Question: How does the crystal structure inform its interaction with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
